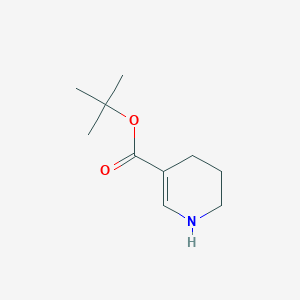

Tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate is a bicyclic compound featuring a partially saturated pyridine ring and a bulky tert-butyl ester group. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals and natural products. The tert-butyl group enhances solubility in non-polar solvents and acts as a protecting group for carboxylic acids, stabilizing intermediates during multi-step reactions .

Properties

CAS No. |

4695-77-6 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydropyridine-5-carboxylate |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h7,11H,4-6H2,1-3H3 |

InChI Key |

YPIIHSNQODYZFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of 1,4,5,6-tetrahydropyridine-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the tetrahydropyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted tetrahydropyridine or ester derivatives.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of various bioactive compounds.

-

Antidepressant Development :

- Researchers have synthesized derivatives of this compound to evaluate their antidepressant activity. In a study published in the Journal of Medicinal Chemistry, several derivatives exhibited varying levels of efficacy in animal models.

Compound Activity Level Method of Synthesis Derivative A High Alkylation reaction Derivative B Moderate Esterification Derivative C Low Direct fluorination - Anticancer Activity :

Neuropharmacological Research

The tetrahydropyridine structure is recognized for its ability to interact with neurotransmitter systems. Compounds based on this structure are being explored for their potential to modulate neurotransmitter release and receptor activity.

Agrochemical Applications

The unique chemical structure of this compound also positions it as a candidate for agrochemical development.

-

Herbicidal Efficacy :

Treatment Weed Biomass Reduction (%) Application Rate (g/ha) Control 0 N/A Treatment 1 70 200 Treatment 2 85 300

Case Study: Synthesis of Novel Antidepressants

In a notable study, researchers synthesized several derivatives of this compound to assess their antidepressant potential. The findings indicated that modifications to the chemical structure could enhance pharmacological activity and reduce side effects associated with existing medications.

Case Study: Anticancer Activity Evaluation

A comprehensive evaluation of various derivatives against cancer cell lines revealed promising results. The most active compounds were identified based on their ability to inhibit cell proliferation effectively.

Mechanism of Action

The mechanism of action of tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Observations :

- Steric Bulk : The tert-butyl group reduces susceptibility to hydrolysis compared to methyl/ethyl esters, ideal for prolonged reaction conditions.

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) in other derivatives increase electrophilicity at the carbonyl carbon, accelerating reactions like amidation .

Thermodynamic Stability and Crystal Packing

Mechanistic Insights

- Cyclization Pathways : 1,4,5,6-Tetrahydropyridines undergo stereoselective cyclization to form thermodynamically stable isomers. For example, (4RS,6SR)-isomers are more stable than (3RS,4SR,6RS)-isomers due to reduced ring strain .

- Reactivity : Tert-butyl esters may slow reaction kinetics in nucleophilic acyl substitutions due to steric hindrance, contrasting with methyl esters’ faster reactivity .

Biological Activity

Tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 4695-77-6) is a compound belonging to the tetrahydropyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 183.247 g/mol

- Density : 1.012 g/cm³

- Boiling Point : 265.6 °C at 760 mmHg

- Flash Point : 114.4 °C

Pharmacological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of tetrahydropyridine derivatives. For instance, compounds with similar structures have shown significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .

2. Anti-inflammatory Properties

Research indicates that tetrahydropyridine derivatives can inhibit the production of pro-inflammatory cytokines. For example, compounds derived from this class have demonstrated the ability to reduce nitric oxide production in lipopolysaccharide-stimulated macrophages . This suggests potential applications in treating inflammatory conditions.

3. Anticancer Activity

This compound has been evaluated for its anticancer properties against various cell lines. Notably, studies have shown that related compounds exhibit significant cytotoxic effects on SK-N-SH neuroblastoma cells with IC values in the low micromolar range (11 ± 1.3 µM) . This highlights its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyridine derivatives is closely linked to their chemical structure. Modifications at specific positions on the tetrahydropyridine ring can enhance or diminish their pharmacological effects:

| Compound | Modification | Biological Activity | IC |

|---|---|---|---|

| 49 | Chlorine at positions #16 and #33 | Anticancer (SK-N-SH) | 11 ± 1.3 µM |

| 50 | Unsubstituted at position #33 | Anticancer (SK-N-SH) | 22 ± 1.3 µM |

| - | Methoxy group at positions #16 and #33 | Anticancer (A549) | 58 ± 4.1 µM |

The presence of electron-withdrawing groups such as chlorine has been shown to enhance anticancer activity, while electron-donating groups like methoxy can affect the potency against different cancer cell lines .

Case Studies

Several case studies have explored the biological effects of tert-butyl tetrahydropyridine derivatives:

- Neuroprotective Effects : A study demonstrated that certain tetrahydropyridine derivatives could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Cardiovascular Protection : Another investigation revealed that these compounds could improve endothelial function and reduce inflammation in vascular tissues, indicating their potential use in cardiovascular diseases .

- Antimicrobial Activity : Some derivatives have exhibited antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . This expands their therapeutic potential beyond cancer and inflammation.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate and its derivatives?

The compound is typically synthesized via multi-component reactions or annulation strategies. For example, regioselective [3+3] annulation of enaminones with α-substituted cinnamic acids under acid catalysis can yield tetrahydropyridinone derivatives, achieving yields up to 83% . Another method involves using DMAP and triethylamine in dichloromethane at 0–20°C for introducing protective groups (e.g., tert-butyl carbamate) during intermediate synthesis . Key steps include controlling reaction temperature and optimizing catalyst loading to minimize side products.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Structural confirmation is achieved via X-ray crystallography (e.g., CCDC deposition numbers for tert-butyl derivatives) and spectroscopic techniques. For instance, and NMR are used to verify substituent positions and stereochemistry, while mass spectrometry confirms molecular weight . Crystallographic data (e.g., bond angles, torsion angles) are critical for resolving ambiguities in regiochemistry .

Q. What solvents and conditions are optimal for handling tert-butyl-protected tetrahydropyridine derivatives?

Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents due to their compatibility with tert-butyl protective groups. Reactions often proceed under inert atmospheres (N/Ar) at 0–25°C to prevent decomposition . Storage at –20°C in anhydrous conditions is recommended for long-term stability.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Enantioselective catalysis using isothiourea catalysts enables the synthesis of chiral dihydropyridinones. For example, methyl (S)-6-oxo-2-phenyl-1-tosyl-5-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate was synthesized with >90% enantiomeric excess (ee) via asymmetric induction . Key parameters include catalyst loading (5–10 mol%) and solvent polarity optimization (e.g., toluene for better stereocontrol).

Q. What strategies address contradictions in regioselectivity during annulation reactions?

Conflicting regioselectivity in annulation (e.g., [3+3] vs. [4+2] pathways) can be resolved by modulating electronic effects of substituents. For example, electron-withdrawing groups (e.g., –CN, –COOR) on cinnamic acids favor 1,4,5,6-tetrahydropyridinone formation over competing pathways . Computational studies (DFT) are recommended to predict transition-state energies and optimize reaction conditions .

Q. How do steric and electronic effects influence the reactivity of tert-butyl-protected intermediates in cross-coupling reactions?

The tert-butyl group acts as a steric shield, directing cross-coupling (e.g., Suzuki-Miyaura) to the less hindered position. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes selective coupling at the boronate ester site, with yields >85% under Pd(PPh) catalysis . Electronic effects (e.g., electron-deficient pyridine rings) further enhance reaction rates.

Q. What analytical methods are critical for resolving data discrepancies in tautomeric or conformational equilibria?

Variable-temperature NMR (, ) and dynamic HPLC are used to study tautomerism. For example, tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate exhibits keto-enol tautomerism, resolvable via NMR at –40°C . X-ray crystallography provides definitive proof of dominant tautomers in the solid state .

Methodological Considerations

Q. How to design experiments for studying the catalytic activity of tert-butyl derivatives in multi-component reactions?

- Step 1 : Screen catalysts (e.g., Ni, Pd) and ligands (e.g., bipyridine, phosphines) to identify optimal systems for C–N or C–C bond formation .

- Step 2 : Use DOE (Design of Experiments) to vary temperature, solvent, and stoichiometry. For example, tert-butyl 1-phenyl-4-(phenylamino)-2,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carboxylate was synthesized in 71% yield using NiCl/PPh catalysis .

- Step 3 : Analyze reaction kinetics via in situ IR or LC-MS to identify rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.